molecular formula C15H29N3O4 B10785011 Collagenase inhibitor

Collagenase inhibitor

Cat. No.: B10785011
M. Wt: 315.41 g/mol
InChI Key: QRXOZHSEEGNRFC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Collagenase inhibitors are compounds that prevent the activity of collagenases, which are enzymes capable of breaking down collagen. Collagen is a primary structural protein found in the extracellular matrix of various connective tissues in the body. Collagenase inhibitors play a crucial role in maintaining the integrity of collagen and are used in various fields, including medicine, biology, and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of collagenase inhibitors often involves complex organic synthesis techniques. One common method includes the use of peptide synthesis, where specific amino acid sequences are designed to inhibit collagenase activity. The reaction conditions typically involve controlled temperatures, pH levels, and the use of protective groups to ensure the correct formation of peptide bonds .

Industrial Production Methods: Industrial production of collagenase inhibitors may involve biotechnological approaches, such as recombinant DNA technology, where genes encoding the inhibitor are inserted into bacterial or yeast cells. These cells then produce the inhibitor in large quantities, which can be purified and used for various applications .

Chemical Reactions Analysis

Types of Reactions: Collagenase inhibitors can undergo various chemical reactions, including:

    Oxidation: Involves the addition of oxygen or the removal of hydrogen.

    Reduction: Involves the addition of hydrogen or the removal of oxygen.

    Substitution: Involves the replacement of one functional group with another.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve specific temperatures, pH levels, and solvents to ensure optimal reaction rates .

Major Products: The major products formed from these reactions depend on the specific inhibitor and the reaction conditions. For example, oxidation may result in the formation of sulfoxides or sulfones, while reduction may yield alcohols or amines .

Scientific Research Applications

Collagenase inhibitors have a wide range of scientific research applications:

Mechanism of Action

Collagenase inhibitors work by binding to the active site of collagenases, preventing them from interacting with collagen. This binding can be competitive, where the inhibitor competes with collagen for the active site, or non-competitive, where the inhibitor binds to a different part of the enzyme, altering its structure and function. The molecular targets include the zinc ion in the active site of matrix metalloproteinases, which are a type of collagenase .

Comparison with Similar Compounds

Uniqueness: Collagenase inhibitors are unique in their specific ability to target and inhibit collagenases, making them highly valuable in applications where collagen integrity is crucial. Unlike broader-spectrum inhibitors, collagenase inhibitors provide targeted action with potentially fewer side effects .

Properties

Molecular Formula

C15H29N3O4

Molecular Weight

315.41 g/mol

IUPAC Name

N-[3,3-dimethyl-1-(methylamino)-1-oxobutan-2-yl]-N'-hydroxy-2-(2-methylpropyl)butanediamide

InChI

InChI=1S/C15H29N3O4/c1-9(2)7-10(8-11(19)18-22)13(20)17-12(14(21)16-6)15(3,4)5/h9-10,12,22H,7-8H2,1-6H3,(H,16,21)(H,17,20)(H,18,19)

InChI Key

QRXOZHSEEGNRFC-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(CC(=O)NO)C(=O)NC(C(=O)NC)C(C)(C)C

Origin of Product

United States

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